4-(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)piperidine
Overview
Description
4-(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)piperidine is a chemical compound with the molecular formula C9H16N4 and a molecular weight of 180.25 g/mol . This compound features a piperidine ring substituted with a 3,5-dimethyl-1,2,4-triazole moiety, making it an interesting subject for various chemical and pharmaceutical studies .
Mechanism of Action
Target of Action
It is known that triazole derivatives, which this compound is a part of, have been associated with various biological activities, including cytotoxic activities .
Mode of Action
It is known that triazole compounds can interact with biological targets and cause changes in their function .
Biochemical Pathways
It is known that triazole compounds can affect various biochemical pathways, leading to downstream effects .
Result of Action
It is known that triazole hybrids have shown weak to high cytotoxic activities against certain tumor cell lines .
Biochemical Analysis
Biochemical Properties
4-(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)piperidine plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteomic enzymes, which are crucial for protein synthesis and degradation . The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity and stability.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it has been shown to affect cell signaling pathways, which are essential for cell communication and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and proteins, altering their conformation and activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained alterations in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic reactions. These interactions can influence metabolic flux and alter metabolite levels within cells . The compound’s role in these pathways highlights its potential as a modulator of cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for elucidating the compound’s overall effects on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is essential for its interaction with specific biomolecules and its role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)piperidine typically involves the reaction of 1-benzyl-4-(3,5-dimethyl-1,2,4-triazol-4-yl)piperidine with suitable reagents . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 4-(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
4-(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)piperidine has several applications in scientific research:
Comparison with Similar Compounds
- 4-(3-Ethyl-5-methyl-1,2,4-triazol-4-yl)piperidine
- 4-(3,5-Dimethyl-1,2,4-triazol-4-yl)benzoic acid
- 3,5-Diamino-1,2,4-triazole
Uniqueness: 4-(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)piperidine is unique due to its specific substitution pattern on the triazole ring, which can influence its chemical reactivity and biological activity . This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-(3,5-dimethyl-1,2,4-triazol-4-yl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c1-7-11-12-8(2)13(7)9-3-5-10-6-4-9/h9-10H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPPPXAGUDHXJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2CCNCC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660443 | |
Record name | 4-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
795310-52-0 | |
Record name | 4-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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